5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a fused imidazole and pyridine ring system, with a methyl group at the 5-position, a nitro group at the 6-position, and a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
The synthesis of 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal and ammonia can lead to the formation of the imidazo[4,5-b]pyridine core. Subsequent nitration and methylation steps can introduce the nitro and methyl groups, respectively. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and catalysts such as palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts
Wirkmechanismus
The mechanism of action of 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid can be compared with other similar compounds, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties and formation during the cooking of meat.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H6N4O4 |
---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c1-3-5(12(15)16)2-4-6(9-3)11-7(10-4)8(13)14/h2H,1H3,(H,13,14)(H,9,10,11) |
InChI-Schlüssel |
FBUIRXITDWOQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.